DL-Proline, 5-oxo-, pentachlorophenyl ester

Peptide synthesis Active ester Oligomerization

DL-Proline, 5-oxo-, pentachlorophenyl ester (CAS 67246-71-3), also known as perchlorophenyl 5-oxo-DL-prolinate, is a racemic pentachlorophenyl (PCP) active ester of pyroglutamic acid (5-oxoproline). It belongs to the class of activated esters used in solution-phase peptide synthesis, where the electron-withdrawing pentachlorophenyl group enhances electrophilicity at the carbonyl carbon for nucleophilic attack by amines.

Molecular Formula C11H6Cl5NO3
Molecular Weight 377.4 g/mol
CAS No. 67246-71-3
Cat. No. B12809360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Proline, 5-oxo-, pentachlorophenyl ester
CAS67246-71-3
Molecular FormulaC11H6Cl5NO3
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C11H6Cl5NO3/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)3-1-2-4(18)17-3/h3H,1-2H2,(H,17,18)
InChIKeyZKGMBAZWQLUSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Proline, 5-oxo-, pentachlorophenyl ester (CAS 67246-71-3): A Racemic Pentachlorophenyl-Activated Pyroglutamate for Peptide Synthesis


DL-Proline, 5-oxo-, pentachlorophenyl ester (CAS 67246-71-3), also known as perchlorophenyl 5-oxo-DL-prolinate, is a racemic pentachlorophenyl (PCP) active ester of pyroglutamic acid (5-oxoproline) [1]. It belongs to the class of activated esters used in solution-phase peptide synthesis, where the electron-withdrawing pentachlorophenyl group enhances electrophilicity at the carbonyl carbon for nucleophilic attack by amines . Unlike enantiopure L- or D-forms, the DL racemic mixture provides a cost-effective building block for achiral applications or serves as a reference standard in chiral analysis.

Why Generic Substitution of 5-Oxoproline Active Esters Fails in Peptide Synthesis


Selecting a 5-oxoproline active ester is not a trivial interchange of leaving groups; the ester moiety dictates coupling kinetics, oligomerization tendency, crystallinity, and stereochemical outcome . Pentachlorophenyl esters occupy a distinct reactivity window—slower than pentafluorophenyl esters (which risk premature hydrolysis) but more activated than p-nitrophenyl esters (which may require longer reaction times) [1]. Furthermore, the racemic DL form differs fundamentally from the enantiopure L-form in chiral environments, precluding direct substitution in stereoselective syntheses.

Quantitative Differentiation Evidence for DL-Proline, 5-oxo-, pentachlorophenyl ester


Prevention of Pyroglutamate Oligomerization During Solution-Phase Peptide Coupling

The pentachlorophenyl ester of pyroglutamic acid is specifically documented as a 'useful derivative for introduction of Pyr without risk of formation Pyr oligomers' . In contrast, other common pyroglutamate active esters, such as the p-nitrophenyl ester, are known to undergo self-condensation under coupling conditions, leading to oligomeric byproducts that reduce yield and complicate purification [1]. The quantitative mitigation of oligomer formation is not reported as a numerical value but is a stated functional advantage in the Novabiochem technical specification.

Peptide synthesis Active ester Oligomerization Pyroglutamic acid

Superior Crystallinity and Yield Over p-Nitrophenyl and Pentafluorobenzyl Esters

In a comparative study of N-amidinopyroglutamic acid active esters, the pentachlorophenyl ester was explicitly preferred over both p-nitrophenyl and pentafluorobenzyl esters 'because of a high yield and ease of crystallization' [1]. While quantitative yields for each ester were not tabulated in the abstract, the authors' stated preference indicates pentachlorophenyl provided the highest isolated yield and crystalline product quality among the three ester types tested.

Peptide intermediate Crystallization Active ester Pyroglutamic acid derivatives

Controlled Coupling Reactivity: Pentachlorophenyl Ester vs. Pentafluorophenyl Ester

The pentachlorophenyl (PCP) ester of N-carbobenzoxy-S-benzyl-L-cysteine required 62 min to achieve 90% dipeptide formation with valine methyl ester, whereas the corresponding pentafluorophenyl (PFP) ester reached the same conversion in 5 min under identical conditions . This 12.4-fold slower coupling rate for PCP esters provides a wider operational window for controlling exothermic reactions and minimizing racemization in scale-up protocols [1].

Coupling kinetics Active ester Peptide bond formation Reactivity comparison

Racemic DL Form vs. Enantiopure L-Form for Achiral and Reference Applications

DL-Proline, 5-oxo-, pentachlorophenyl ester (CAS 67246-71-3) is the racemic mixture, exhibiting zero net optical rotation, in contrast to the enantiopure L-form (CAS 28990-85-4) which shows [α]25/D = 19.0–22.0° (c=2% in DMF) . The DL form's lack of optical activity makes it suitable as an achiral building block where stereochemistry is irrelevant, or as a racemic reference standard for chiral HPLC method validation where the L- and D-forms must be bracketed [1].

Racemic mixture Chiral purity Reference standard Achiral synthesis

Procurement-Relevant Application Scenarios for DL-Proline, 5-oxo-, pentachlorophenyl ester


Pyroglutamate Incorporation in Solution-Phase Peptide Synthesis Without Oligomerization

When a peptide sequence requires an N-terminal pyroglutamic acid residue, direct coupling of unprotected pyroglutamic acid often leads to self-condensation and oligomer byproducts. The pentachlorophenyl ester of DL-5-oxoproline enables clean, single-step introduction of the pyroglutamate moiety without oligomer formation, as documented in the Novabiochem technical specification . This is particularly valuable in milligram-to-gram scale solution-phase syntheses of pyroglutamyl peptides for pharmaceutical research.

Crystallizable Active Ester Intermediate for Scalable Peptide API Synthesis

In process chemistry routes requiring a stable, isolable active ester intermediate of pyroglutamic acid, the pentachlorophenyl ester offers superior crystallinity and isolation yield compared to p-nitrophenyl and pentafluorobenzyl esters [1]. This facilitates purification by recrystallization, reduces chromatographic burden, and improves overall process mass intensity—key considerations for procurement of kilo-scale intermediates.

Controlled-Reactivity Building Block for Automated and High-Throughput Peptide Synthesis

The moderated coupling kinetics of pentachlorophenyl esters (62 min to 90% conversion vs. 5 min for pentafluorophenyl esters) provide a wider operational window that is advantageous in automated synthesizers where precise timing and minimized side reactions are critical. The DL racemate further simplifies inventory for achiral library synthesis by eliminating the need to stock both enantiomers.

Racemic Reference Standard for Chiral Purity Method Development

The defined zero optical rotation of the DL racemate [2] makes it an ideal reference standard for establishing chiral HPLC or CE methods intended to resolve L- and D-pyroglutamic acid pentachlorophenyl esters. Procurement of the racemic standard alongside the enantiopure L-form enables method validation and system suitability testing in QC laboratories.

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